PTP Inhibition: Quantified Potency Against TC-PTP and SHP-1
1-(4-Bromo-2-nitrophenyl)ethanone exhibits quantifiable inhibition against the therapeutic targets TC-PTP and SHP-1. The compound demonstrates an IC50 of 19,000 nM (1.90E+4 nM) against TC-PTP [1] and an IC50 of 3,000 nM (3.00E+3 nM) against the catalytic domain of SHP-1 [2]. At the class level, studies on a series of α-haloacetophenone derivatives confirm that bromides are 'much more potent' than their corresponding chlorides, providing a strong rationale for selecting this brominated analog over a chloro-substituted alternative for PTP-related research [3].
| Evidence Dimension | PTP Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | TC-PTP: 19,000 nM; SHP-1: 3,000 nM |
| Comparator Or Baseline | Class-level comparator: Chloro-substituted α-haloacetophenone derivatives. |
| Quantified Difference | Not quantified directly for this specific compound, but class-level data indicates bromides are 'much more potent' than chlorides. |
| Conditions | In vitro enzymatic assay using p-nitrophenol release from pNPP substrate; preincubation of 10 minutes. |
Why This Matters
The quantified IC50 values enable researchers to select this compound for dose-response studies targeting TC-PTP or SHP-1, while the class-level bromide superiority over chlorides justifies its procurement for hit-to-lead optimization programs.
- [1] BindingDB. BDBM50348708 (CHEMBL1801440) - IC50 Data for Tyrosine-protein phosphatase non-receptor type 2 (TC-PTP). View Source
- [2] BindingDB. BDBM50348708 (CHEMBL1801440) - IC50 Data for Tyrosine-protein phosphatase non-receptor type 6 (SHP-1). View Source
- [3] Arabaci G, Yi T, Fu H, Porter ME, Beebe KD, Pei D. α-Bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-activity relationship. Bioorg Med Chem Lett. 2002;12(20):3041-3044. View Source
